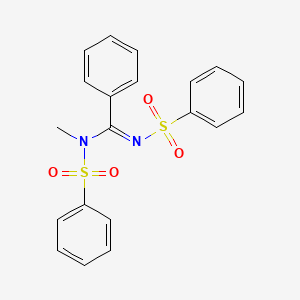

(E)-N-methyl-N,N'-bis(phenylsulfonyl)benzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .

Synthesis Analysis

The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The numbering system according to the IUPAC is depicted in Figure 1 .Chemical Reactions Analysis

The N -triflylbenzamides are stronger acids than any of the carboxylic acids, including trifluoroacetic acid . The N, N ’-bis (triflyl)benzimidamides are very strong organic acids, much stronger than p -toluenesulfonic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .科学的研究の応用

Free Radical Reactions and Depolymerization

- Ionic liquids can promote the generation of free radicals, efficiently transforming lignin model compounds into useful chemical products (Yang et al., 2015).

Development of Novel Membranes

- Sulfonated aromatic diamine monomers are used to prepare thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and are effective for dye treatment, highlighting potential applications in water purification and treatment processes (Liu et al., 2012).

Polyimides for Fuel Cell Applications

- Sulfonated polyimides derived from specific diamine monomers show promising applications in fuel cells due to their high proton conductivity and good water stability (Fang et al., 2002).

Synthesis of Flexible Polyimides

- Research into the synthesis of new organosoluble polyimides based on flexible diamines has been conducted, which could have implications for the development of materials with specific desirable properties (Liaw et al., 2001).

Catalytic Reactions

- Studies have shown that iodobenzene can catalyze the C-H amination of N-substituted amidines, leading to the efficient formation of substituted benzimidazoles. This has implications for the synthesis of complex organic compounds (Alla et al., 2013).

Development of Proton Conducting Ionomers

- Novel sulfonated polymers have been synthesized for high-temperature fuel cell applications, demonstrating high thermal, thermooxidative, and hydrolytic stabilities, which are crucial for their performance in harsh environments (Li et al., 2008).

Gas Solubility in Ionic Liquids

- Research on the solubility of various gases in ionic liquids, including those with bis(trifluoromethylsulfonyl) imide anions, has implications for gas separation and storage technologies (Anthony et al., 2005).

作用機序

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities . They have been associated with anticancer activities, suggesting potential interactions with cellular targets involved in cancer progression .

Mode of Action

For instance, some benzimidazole derivatives have been reported to inhibit carbonic anhydrase IX, a protein overexpressed in many solid tumors .

Biochemical Pathways

Benzimidazole derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of drug compounds is a critical aspect of drug discovery and development, influencing their bioavailability and therapeutic efficacy .

Result of Action

Benzimidazole derivatives have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action of drug compounds, affecting their stability, efficacy, and overall therapeutic potential .

将来の方向性

The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

特性

IUPAC Name |

N,N'-bis(benzenesulfonyl)-N-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-22(28(25,26)19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21-27(23,24)18-13-7-3-8-14-18/h2-16H,1H3/b21-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSDGCCCSYBLJA-QZQOTICOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2836735.png)

![2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one](/img/structure/B2836740.png)

![(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2836743.png)

![6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2836745.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2836748.png)

![N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836749.png)

![2-Amino-6-(2-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2836751.png)

![N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide](/img/structure/B2836752.png)